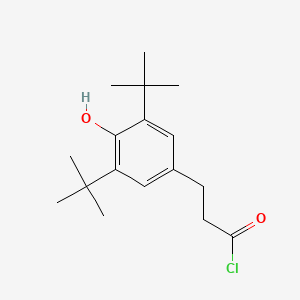
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride
Descripción general
Descripción
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a chemical compound known for its antioxidant properties. It is derived from 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid and is used in various industrial applications, particularly in the stabilization of polymers and other materials.
Mecanismo De Acción
Target of Action
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic phenolic antioxidant . It is primarily used as a polymer stabilizer . The compound’s primary targets are polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound acts as a hindered phenolic antioxidant . It interacts with its targets (polymers) by preventing oxidation, a process that can lead to the breakdown of the polymer structure . This interaction helps maintain the integrity and prolong the lifespan of the polymers .
Biochemical Pathways
The compound affects the oxidation pathway in polymers . By acting as an antioxidant, it interrupts the oxidation process, preventing the formation of free radicals and other oxidative species that can damage the polymer .
Result of Action
The primary result of the compound’s action is the stabilization of polymers . By preventing oxidation, the compound helps maintain the structural integrity of the polymers, thereby extending their useful lifespan .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics, which are often exposed to high temperatures during extrusion and molding . Furthermore, the compound remains stable under various conditions, suggesting that it can effectively function in a variety of environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride typically involves the chlorination of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride (COCl)2: Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in polymers and other materials to prevent degradation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- Methyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is unique due to its reactive chloride group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its antioxidant properties also make it valuable in preventing oxidative degradation in various applications.
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKNOGFRSOORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
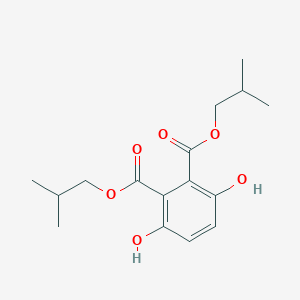

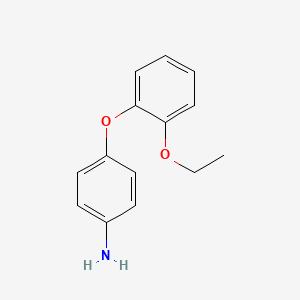
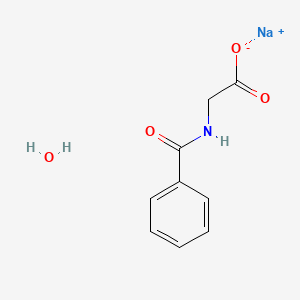


![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
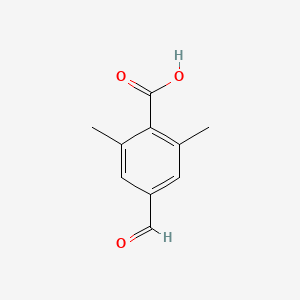

![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)
